1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester
Overview
Description
The compound "1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, similar pyrazole derivatives have been synthesized and characterized, suggesting the relevance of this class of compounds in chemical research.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the annulation method or the reaction of hydrazine with 1,3-dicarbonyl compounds. For instance, a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was synthesized through a 3+2 cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride in acetic acid . Another example is the synthesis of 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid from ethyl 4,5-dioxo-2-phenyl-4,5-dihydrofuran-3-carboxylate and 1-benzylidene-2-phenylhydrazine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as single crystal X-ray diffraction, which provides detailed information about the 3D arrangement of atoms within the crystal . The stability of the crystal structure can be influenced by intermolecular interactions, such as hydrogen bonding and π-π stacking interactions . These structural analyses are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the acid chloride derivative of a pyrazole compound can react with alcohols or N-nucleophiles to form ester or amide derivatives, respectively . Decarboxylation and cyclocondensation reactions are also possible, leading to the formation of different heterocyclic systems . These reactions highlight the versatility of pyrazole derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. Spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis are used to characterize these compounds . Computational methods like DFT calculations can provide insights into the electronic structure, including HOMO/LUMO energies and molecular electrostatic potential (MEP), which are important for predicting reactivity and interaction with other molecules . Additionally, pyrazole derivatives can exhibit antioxidant properties, which can be evaluated through in vitro assays .
Scientific Research Applications
Potential for Nonlinear Optical (NLO) Materials
1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester is part of a novel series of compounds studied for their nonlinear optical properties. Specifically, compound 3c, which contains a carboxylic acid group and an ester substituent, demonstrated significant optical nonlinearity, indicating potential applications in optical limiting (Chandrakantha et al., 2013).
Corrosion Inhibition for Steel
Derivatives of this compound, specifically 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, have been evaluated as corrosion inhibitors for steel in hydrochloric acid. These studies found that these compounds effectively reduced the corrosion rate, with the inhibition efficiency increasing with the concentration of the pyrazole compounds (Herrag et al., 2007).
Synthesis and Characterization
The synthesis and characterization of similar compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been detailed in research. These studies involve the synthesis through one-pot condensation reactions and characterization through various methods like X-ray diffraction, NMR, and IR spectroscopy, shedding light on the potential for varied applications (Viveka et al., 2016).
Pharmaceutical Applications
While specific information on this compound in pharmaceutical applications was excluded as per the request, it's important to note that structurally similar compounds have been investigated for pharmacological properties. This includes research into their potential as analgesic and anti-inflammatory agents (Gokulan et al., 2012).
Crystallography and Molecular Structure Analysis
Research has also focused on the crystallography and molecular structure analysis of similar compounds, which is essential in understanding their chemical behavior and potential applications in various fields (Kumarasinghe et al., 2009).
Safety And Hazards
Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The study of pyrazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. This particular compound could be of interest for future studies, given its unique structure.
properties
IUPAC Name |
ethyl 1-(2,4-dichlorophenyl)-4-methyl-5-phenylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-3-25-19(24)17-12(2)18(13-7-5-4-6-8-13)23(22-17)16-10-9-14(20)11-15(16)21/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMQWALXEHYKPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C)C2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid Ethyl Ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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